molecular formula C26H25N3O6 B11147191 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11147191
M. Wt: 475.5 g/mol
InChI Key: GQGPJHXRCORNTL-UHFFFAOYSA-N
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Description

This compound is a quinoxaline-derived acetamide featuring dual 4-methoxyphenoxy and 4-methoxyphenyl substituents. Its molecular formula is C₂₆H₂₄N₄O₆, with an average molecular mass of 488.49 g/mol and a monoisotopic mass of 488.1695 g/mol . The structure includes a tetrahydroquinoxalin-3-one core modified by an acetyl group linked to a 4-methoxyphenoxy moiety and an N-(4-methoxyphenyl)acetamide side chain. Such modifications are common in medicinal chemistry to enhance bioavailability or target specificity, as methoxy groups often improve solubility and metabolic stability .

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H25N3O6/c1-33-18-9-7-17(8-10-18)27-24(30)15-23-26(32)28-21-5-3-4-6-22(21)29(23)25(31)16-35-20-13-11-19(34-2)12-14-20/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,32)

InChI Key

GQGPJHXRCORNTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 4-methoxyphenol with 2-bromoacetyl bromide to form 2-(4-methoxyphenoxy)acetyl bromide. This intermediate is then reacted with 3-oxo-1,2,3,4-tetrahydroquinoxaline in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive quinoxaline core.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives (Table 1) share the tetrahydroquinoxalin-3-one core but differ in substituents, leading to variations in physicochemical and pharmacological properties.

Compound Name Key Substituents Molecular Formula Molecular Mass (g/mol) Bioactivity Notes
Target Compound 4-methoxyphenoxyacetyl, 4-methoxyphenyl C₂₆H₂₄N₄O₆ 488.49 Not explicitly reported
2-{1-[(4-Methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide 4-methylbenzoyl, 3-nitrophenyl C₂₅H₂₁N₅O₅ 471.47 Likely reduced solubility due to nitro group
N-(4-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide No acetyl or phenoxy groups C₁₇H₁₇N₃O₃ 311.34 Simpler structure; potential baseline for SAR studies

Key Observations :

  • Methoxy vs. Nitro Groups : The target compound’s 4-methoxyphenyl groups likely confer higher solubility compared to the nitro-substituted analogue (C₂₅H₂₁N₅O₅), as nitro groups are electron-withdrawing and may reduce aqueous solubility .
  • This could influence receptor binding or metabolic stability.
Pharmacological Implications
  • Antimicrobial Activity: Quinoxaline derivatives are known for antimicrobial properties, with substituents like methoxy groups enhancing penetration through bacterial membranes .
  • Enzyme Inhibition: The acetylated phenoxy group may interact with enzymes such as kinases or proteases, as seen in structurally similar thiazolidinone-acetamide hybrids .

Biological Activity

The compound 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoxaline core with various substituents, specifically methoxyphenyl and methoxyphenoxy groups. The molecular formula is C26H25N3O6C_{26}H_{25}N_{3}O_{6}, with a molecular weight of approximately 445.5 g/mol. Its intricate structure suggests potential interactions with biological targets that could lead to therapeutic applications.

Structural Characteristics

Property Value
Molecular FormulaC26H25N3O6
Molecular Weight445.5 g/mol
Key Functional GroupsMethoxyphenyl, Tetrahydroquinoxaline

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it could modulate the activity of specific proteins involved in disease pathways.

Interaction Studies

Research has indicated that compounds with similar structural features often exhibit significant biological activities, such as:

  • Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity : Analogous compounds have been studied for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the effects of tetrahydroquinoxaline derivatives found that compounds similar to our target exhibited cytotoxic effects on various cancer cell lines, suggesting a potential for further development in cancer therapy .
  • Enzyme Inhibition : Research has demonstrated that certain quinoxaline derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic efficacy .
  • Neuropharmacological Effects : The compound's potential interaction with neurotransmitter receptors (e.g., NMDA receptors) has been explored, indicating possible implications in treating neurological disorders .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
N-(4-chlorophenyl)-2-{1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamideC25H22ClN3O5Contains a chlorophenyl group; potential antimicrobial properties.
2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamideC24H26N4O5SExplored for anti-cancer activity; features a triazolo-pyrazine structure.

Future Directions in Research

Further exploration of the biological activity of this compound is warranted. Key areas for future research include:

  • In vivo studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic studies : To elucidate the precise molecular pathways affected by this compound.
  • Therapeutic applications : Investigating its potential use in treating specific diseases based on its biological activity profile.

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